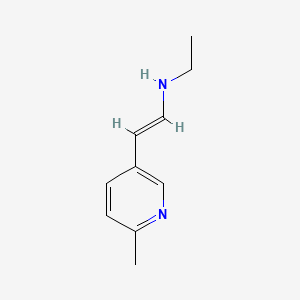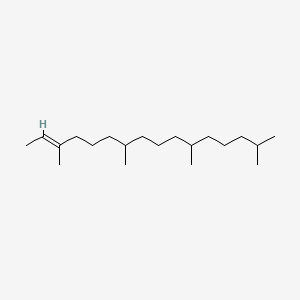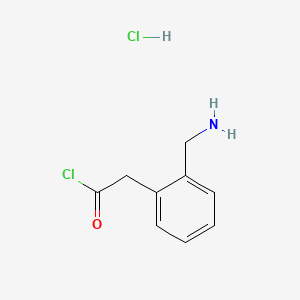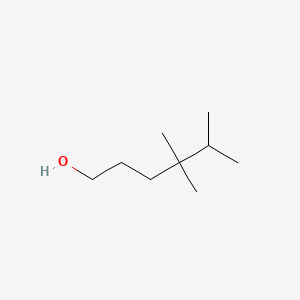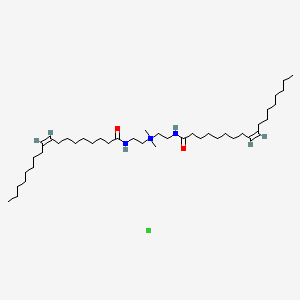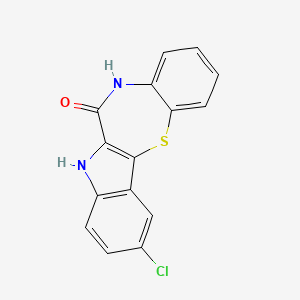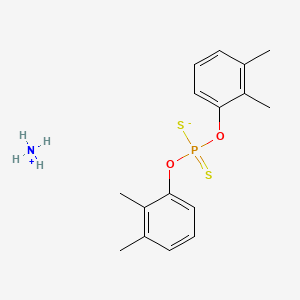
Ammonium O,O-bis(dimethylphenyl) dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium O,O-bis(dimethylphenyl) dithiophosphate is a chemical compound with the molecular formula C16H22NO2PS2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes with metals, making it valuable in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium O,O-bis(dimethylphenyl) dithiophosphate typically involves the reaction of dimethylphenylphosphorodithioic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethylphenylphosphorodithioic acid+Ammonium hydroxide→Ammonium O,O-bis(dimethylphenyl) dithiophosphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium O,O-bis(dimethylphenyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Ammonium O,O-bis(dimethylphenyl) dithiophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including metal extraction and catalysis.
Mecanismo De Acción
The mechanism of action of ammonium O,O-bis(dimethylphenyl) dithiophosphate involves its ability to form stable complexes with metal ions. This interaction is facilitated by the dithiophosphate group, which acts as a chelating agent. The molecular targets and pathways involved depend on the specific application and the metal ions present.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium diethyl dithiophosphate
- Ammonium dibutyl dithiophosphate
- Sodium diethyl dithiocarbamate
Comparison
Ammonium O,O-bis(dimethylphenyl) dithiophosphate is unique due to its specific structure and the presence of dimethylphenyl groups. This structural difference imparts distinct properties and reactivity compared to other similar compounds. For example, its ability to form stable complexes with certain metals may differ from that of ammonium diethyl dithiophosphate or sodium diethyl dithiocarbamate.
Propiedades
Número CAS |
85081-54-5 |
|---|---|
Fórmula molecular |
C16H22NO2PS2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
azanium;bis(2,3-dimethylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H19O2PS2.H3N/c1-11-7-5-9-15(13(11)3)17-19(20,21)18-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H,20,21);1H3 |
Clave InChI |
QKONPSJUWRHZJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OP(=S)(OC2=CC=CC(=C2C)C)[S-])C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



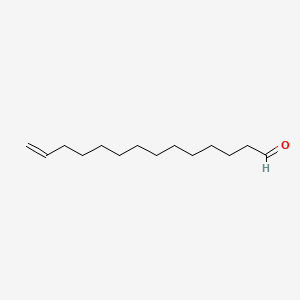

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
